molecular formula C16H14ClNO5 B11480078 N-(4-chlorophenyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

N-(4-chlorophenyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

Cat. No.: B11480078
M. Wt: 335.74 g/mol
InChI Key: AYEIKHCCTKKIBK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group and two methoxy groups attached to a benzodioxole ring, with a carboxamide functional group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoic acid and 4,7-dimethoxy-1,3-benzodioxole.

    Formation of Intermediate: The 4-chlorobenzoic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Coupling Reaction: The acid chloride is then reacted with 4,7-dimethoxy-1,3-benzodioxole in the presence of a base such as triethylamine to form the desired carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microbial cells by interfering with essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features, such as the presence of both methoxy groups and a benzodioxole ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H14ClNO5

Molecular Weight

335.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H14ClNO5/c1-20-12-7-11(13(21-2)15-14(12)22-8-23-15)16(19)18-10-5-3-9(17)4-6-10/h3-7H,8H2,1-2H3,(H,18,19)

InChI Key

AYEIKHCCTKKIBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)NC3=CC=C(C=C3)Cl)OC)OCO2

Origin of Product

United States

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